3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate
Description
Properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-15-10-14(25-12(2)21)6-8-18(15)26-20(22)19(11)16-9-13(23-3)5-7-17(16)24-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHFIXQKGFODMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)C3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the Pechmann condensation reaction. This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.
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Pechmann Condensation
Reactants: Phenol and β-keto ester
Catalyst: Acid (e.g., sulfuric acid or p-toluenesulfonic acid)
Conditions: Reflux in an organic solvent (e.g., ethanol or toluene)
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium
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Reduction: : Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.
Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Conditions: Mild to moderate temperatures
-
Substitution: : The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Reagents: Nucleophiles (e.g., amines, alcohols)
Conditions: Basic medium
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. A study highlighted the ability of certain coumarin compounds to induce apoptosis in cancer cells through mechanisms such as inhibiting cell proliferation and promoting cell cycle arrest. The specific structure of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate may enhance these effects due to its unique substituents, which could interact with cellular targets involved in cancer progression .
Neuroprotective Effects
Recent studies have investigated the neuroprotective potential of coumarin derivatives against neurodegenerative diseases such as Parkinson's disease. The compound has shown promise in protecting dopaminergic neurons from oxidative stress and apoptosis, potentially through modulation of neuroinflammatory pathways. This suggests its application in developing therapeutic agents for neurodegenerative disorders .
Antimicrobial Properties
The antimicrobial activity of coumarins has been well-documented. Compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi. This opens avenues for its use in pharmaceutical formulations aimed at treating infections .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Pechmann Condensation : This method involves the reaction of phenolic compounds with β-keto esters under acidic conditions to form coumarins.
- O-acetylation : Following the formation of the basic coumarin structure, acetylation can be performed to introduce the acetate group, enhancing solubility and bioavailability.
Characterization Techniques
Characterization of the synthesized compound typically involves:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structural integrity and purity.
- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
- Mass Spectrometry : For molecular weight determination and structural elucidation.
Case Study: Anticancer Activity
A study conducted on a series of coumarin derivatives, including this compound, demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF7 breast cancer cells). The compound exhibited an IC50 value indicating effective inhibition of cell growth compared to control groups .
Case Study: Neuroprotective Effects
In another study focusing on neuroprotection, researchers administered this compound in a murine model of Parkinson's disease induced by MPTP. Results showed a marked reduction in neurodegeneration and improved motor function scores compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways.
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: Potential pathways include oxidative stress response, inflammation, and cell signaling pathways related to cancer and other diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Groups
Target Compound
- Core : Coumarin (2H-chromen-2-one), a planar aromatic system.
- Key substituents : Methyl, acetate, and 2,5-dimethoxyphenyl groups.
Compound 5 (–6)
- Core: Dihydropyrimidinone (DHPM), a non-aromatic six-membered ring with a thioxo group.
- Key substituents : 2,5-Dimethoxyphenyl, methyl, and thioxo groups.
- Synthesis : Aldol condensation (15% yield for major product) .
Compound in
- Core : Chromen-yl acetate with multiple hydroxyl and methoxy groups.
- Key substituents : Methyl acetate and polyhydroxy/methoxy aromatic systems.
- Structural notes: Resembles flavonoid derivatives, which often exhibit antioxidant properties .
Physicochemical Properties
- Hydrogen bonding : The coumarin core and acetate group in the target compound may form hydrogen bonds with solvents or biological targets, similar to DHPMs’ thioxo and carbonyl groups .
Biological Activity
3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is a synthetic compound belonging to the class of coumarins. This compound has garnered attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Synthesis
The chemical formula of this compound is , with a molecular weight of 354.4 g/mol. The synthesis typically involves multi-step organic reactions starting from chromen-2-one derivatives and 2,5-dimethoxybenzaldehyde, followed by acetylation processes using acetic anhydride under acidic conditions .
Antioxidant Activity
The compound has shown significant antioxidant properties. In vitro studies indicate that it can scavenge free radicals effectively, thus protecting cells from oxidative stress. This activity is attributed to the presence of methoxy groups on the aromatic ring, which enhance electron donation capabilities .
Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Anticancer Potential
The anticancer activity of this compound has been evaluated against various cancer cell lines. Notably, in studies involving breast cancer (MCF-7) and colon cancer (HT-29) cells, it demonstrated cytotoxic effects with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Table 1: Summary of Biological Activities
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets:
- Enzyme Interaction : The compound may inhibit enzymes involved in inflammatory pathways.
- Cell Signaling Pathways : It could modulate signaling pathways related to cell survival and apoptosis.
- Oxidative Stress Response : Its ability to scavenge free radicals suggests a role in enhancing cellular defense mechanisms against oxidative damage .
Case Studies
In a recent study published in Molecules, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines and compared it with standard chemotherapeutic agents. The results indicated that while it was less potent than some conventional drugs, its selective toxicity towards cancer cells over normal cells presents a promising profile for further development .
Q & A
Q. Table 1: Comparison of Reaction Conditions for Chromenone Derivatives
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core Formation | Ethyl acetoacetate, NaOEt, EtOH, reflux | 60–75% | |
| 3-Substitution | 2,5-Dimethoxybenzene, AlCl₃, DCM, 0°C → RT | 45–65% | |
| 6-Acetylation | Ac₂O, DMAP, DCM, RT | 80–90% |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign methoxy (δ 3.7–3.9 ppm), acetyl (δ 2.3–2.5 ppm), and chromenone carbonyl (δ 160–170 ppm) signals. Aromatic protons from the 2,5-dimethoxyphenyl group appear as distinct doublets (δ 6.5–7.2 ppm) .
- X-ray Diffraction (XRD): Resolves crystal packing and confirms stereochemistry. For example, Acta Crystallographica studies of analogous compounds reveal planar chromenone cores with dihedral angles <10° between substituents .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 398.1362 for C₂₁H₂₀O₇).
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) for this compound?
Methodological Answer:
Contradictions often arise from differences in assay design, cell lines, or compound purity. Key steps to address discrepancies:
Standardize Assay Conditions:
- Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
Validate Compound Purity:
- Confirm purity (>95%) via HPLC and characterize degradation products under assay conditions .
Cross-Validate Mechanisms:
- Compare enzyme inhibition (e.g., acetylcholinesterase) across multiple models (purified enzymes vs. cell lysates) .
Example Workflow:
| Variable | Confounding Factor | Mitigation Strategy |
|---|---|---|
| IC₅₀ Discrepancy | Differential cell permeability | Use uniform cell lines and permeabilization protocols |
| Enzyme Inhibition | Varied substrate concentrations | Adopt standardized kinetic assays (e.g., Ellman’s method) |
Advanced: What computational and experimental strategies are recommended for elucidating structure-activity relationships (SAR) of chromenone derivatives?
Methodological Answer:
- Computational Approaches:
- Molecular Docking: Predict binding modes to targets (e.g., COX-2 or AChE) using software like AutoDock Vina. Focus on substituent interactions with hydrophobic pockets .
- QSAR Modeling: Correlate electronic parameters (e.g., Hammett σ values of methoxy groups) with bioactivity .
- Experimental SAR:
- Analog Synthesis: Modify substituents (e.g., replace 2,5-dimethoxy with halogen groups) and compare bioactivity .
- Pharmacophore Mapping: Identify critical moieties (e.g., the 2-oxo group) via fragment-based deletion studies.
Q. Table 2: Key Substituent Effects on Bioactivity
| Substituent | Biological Impact | Reference |
|---|---|---|
| 2,5-Dimethoxy | Enhanced AChE inhibition (IC₅₀ ~15 μM) | |
| 6-Acetate | Improved membrane permeability | |
| 4-Methyl | Reduced cytotoxicity in normal cells |
Basic: What purification and stability protocols are critical for handling this compound?
Methodological Answer:
- Purification:
- Use silica gel column chromatography with gradients of n-hexane/ethyl acetate (8:2 to 1:1) to isolate the acetate ester .
- Recrystallize from ethanol/water mixtures to enhance purity.
- Stability:
- Store under inert atmosphere (N₂) at –20°C to prevent hydrolysis of the acetate group.
- Monitor degradation via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Advanced: How can researchers design assays to evaluate the compound’s potential neuroprotective effects?
Methodological Answer:
- In Vitro Models:
- Use oxidative stress-induced neuronal cells (e.g., SH-SY5Y treated with H₂O₂) and measure viability via MTT assay .
- Quantify ROS reduction using DCFH-DA fluorescence.
- In Vivo Models:
- Administer the compound in rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) and assess motor coordination and biomarker levels (e.g., BDNF) .
Key Parameters:
| Assay Type | Endpoint | Reference |
|---|---|---|
| MTT | Cell viability (IC₅₀ < 50 μM) | |
| DCFH-DA | ROS reduction (>40% at 10 μM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
